molecular formula C22H19N3O5S2 B2728997 4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 886903-09-9

4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2728997
CAS No.: 886903-09-9
M. Wt: 469.53
InChI Key: OKIADIZVIQYTTL-UHFFFAOYSA-N
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Description

4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with 4,7-dimethoxybenzaldehyde under acidic conditions. The resulting intermediate is then coupled with 4-aminobenzenesulfonamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The final product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can bind to active sites of enzymes, inhibiting their activity, while the sulfonamide group can enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonamido)benzamide
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzoic acid

Uniqueness

4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

4-(benzenesulfonamido)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-29-17-12-13-18(30-2)20-19(17)23-22(31-20)24-21(26)14-8-10-15(11-9-14)25-32(27,28)16-6-4-3-5-7-16/h3-13,25H,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIADIZVIQYTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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